N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 942001-32-3
VCID: VC7171577
InChI: InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)16(19(22)24)21-18(23)15-13(25-3)8-5-9-14(15)26-4/h5-10H,1-4H3,(H,21,23)
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

CAS No.: 942001-32-3

Cat. No.: VC7171577

Molecular Formula: C19H19N3O4

Molecular Weight: 353.378

* For research use only. Not for human or veterinary use.

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide - 942001-32-3

Specification

CAS No. 942001-32-3
Molecular Formula C19H19N3O4
Molecular Weight 353.378
IUPAC Name N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Standard InChI InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)16(19(22)24)21-18(23)15-13(25-3)8-5-9-14(15)26-4/h5-10H,1-4H3,(H,21,23)
Standard InChI Key SSYQKSDGVLREIF-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituents

The compound’s structure integrates a pyrido[1,2-a]pyrimidine scaffold substituted with methyl groups at positions 2 and 9, a ketone at position 4, and a 2,6-dimethoxybenzamide moiety at position 3 . The pyrido[1,2-a]pyrimidine system consists of a fused bicyclic framework combining pyridine and pyrimidine rings, which confers rigidity and planar geometry conducive to intermolecular interactions. The 2,6-dimethoxybenzamide group introduces electron-donating methoxy substituents, potentially enhancing solubility and modulating receptor binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.942001-32-3
Molecular FormulaC19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}
Molecular Weight353.378 g/mol
IUPAC NameN-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C
InChIKeySSYQKSDGVLREIF-UHFFFAOYSA-N

Stereoelectronic Features

The presence of methoxy (-OCH3_3) and methyl (-CH3_3) groups influences the compound’s electronic profile. Methoxy substituents on the benzamide ring donate electrons via resonance, increasing aromatic ring electron density, while the methyl groups on the pyrido-pyrimidine core may sterically hinder rotational freedom . The ketone at position 4 introduces a polarizable carbonyl group, which could participate in hydrogen bonding or serve as a site for metabolic oxidation.

Synthesis and Manufacturing

General Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound is likely synthesized through multi-step reactions typical of pyrido[1,2-a]pyrimidine derivatives. A plausible pathway involves:

  • Cyclocondensation: Formation of the pyrido[1,2-a]pyrimidine core via reaction between a 2-aminopyridine derivative and a β-keto ester.

  • N-Acylation: Introduction of the 2,6-dimethoxybenzamide group using a benzoyl chloride derivative under basic conditions.

  • Functionalization: Methylation at positions 2 and 9 using methylating agents like methyl iodide.

Purification and Yield Optimization

High-performance liquid chromatography (HPLC) and recrystallization from polar aprotic solvents (e.g., dimethylformamide) are standard purification methods. Yield optimization may require precise control of reaction temperatures and stoichiometric ratios, particularly during acylation steps.

Target ClassPotential ActivityStructural Basis
KinasesInhibition via ATP-binding sitePyrido-pyrimidine core mimicry
PhosphodiesterasesAllosteric modulationMethoxy group interactions
Nuclear receptorsLigand-binding domain bindingBenzamide aromaticity

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm substituent positions and purity.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula via exact mass measurement.

  • Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups are characteristic.

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for purity assessment, typically showing a single peak ≥95%. Mobile phases often combine acetonitrile and aqueous buffers with 0.1% formic acid .

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